1-methyl-3-(1-methyl-2-oxopropyl)-10-(4-phenoxyphenyl)-7,8,9,10-tetrahydro-1H-[1,3]diazepino[2,1-f]purine-2,4(3H,6H)-dione
Description
This compound belongs to the diazepino[2,1-f]purine class, characterized by a fused seven-membered diazepine ring and a purine core. Its structure includes:
- 1-Methyl group at the N1 position.
- 3-(1-methyl-2-oxopropyl) substituent at the N3 position, introducing a ketone-functionalized alkyl chain.
- 10-(4-phenoxyphenyl) group at the N10 position, providing a bulky aromatic moiety.
Properties
CAS No. |
887197-33-3 |
|---|---|
Molecular Formula |
C26H27N5O4 |
Molecular Weight |
473.533 |
IUPAC Name |
1-methyl-3-(3-oxobutan-2-yl)-10-(4-phenoxyphenyl)-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione |
InChI |
InChI=1S/C26H27N5O4/c1-17(18(2)32)31-24(33)22-23(28(3)26(31)34)27-25-29(15-7-8-16-30(22)25)19-11-13-21(14-12-19)35-20-9-5-4-6-10-20/h4-6,9-14,17H,7-8,15-16H2,1-3H3 |
InChI Key |
JZTUUOHGGKRAJU-UHFFFAOYSA-N |
SMILES |
CC(C(=O)C)N1C(=O)C2=C(N=C3N2CCCCN3C4=CC=C(C=C4)OC5=CC=CC=C5)N(C1=O)C |
solubility |
soluble |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogs and their properties are summarized below:
Key Observations
Imidazo[2,1-f]purine derivatives (e.g., Compound 5) show distinct SAR profiles due to fused imidazole rings, favoring 5-HT1A/D2 receptor interactions .
Substituent Effects: N10 Position: The target compound’s 4-phenoxyphenyl group is bulkier than the dihydroxyphenethyl group in 20b (), which may reduce solubility but improve lipophilicity and blood-brain barrier penetration . N3 Position: The 1-methyl-2-oxopropyl group introduces a ketone, differing from alkyl chains in 20b (methyl) or Compound 5 (dimethoxy-isoquinolinyl). This ketone could participate in hydrogen bonding with enzymatic targets like PDEs .
Biological Activity Trends: Receptor Affinity: Bulky aromatic groups at N10 (e.g., 4-phenoxyphenyl) correlate with enhanced CNS activity in diazepino-purines, as seen in II/XIV () . Enzyme Inhibition: Ketone-containing substituents (e.g., 2-oxopropyl) may mimic natural substrates of PDEs, as observed in PDE4B/PDE10A inhibitors () .
Data Tables
Physicochemical Properties of Select Analogues
Q & A
Q. What are the key steps and critical reaction parameters for synthesizing this compound?
The synthesis involves multi-step reactions, typically including condensation, cyclization, and functionalization. Critical parameters include:
- Temperature control : Optimal ranges (e.g., 60–80°C) to avoid side reactions and ensure regioselectivity.
- Catalysts : Use of palladium-based catalysts for cross-coupling reactions or acid/base catalysts for cyclization steps.
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates.
- Purification : Column chromatography or recrystallization to achieve >95% purity. Reaction optimization should follow iterative testing with Design of Experiments (DoE) to minimize trial-and-error approaches .
Q. How can structural confirmation be methodologically achieved?
Structural validation requires:
- NMR spectroscopy : H and C NMR to confirm substituent positions and ring systems. For example, the 4-phenoxyphenyl group will show aromatic proton signals at δ 6.8–7.5 ppm.
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ ion).
- X-ray crystallography (if crystalline): To resolve stereochemistry and confirm fused diazepino-purine core .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Standard assays include:
- Enzyme inhibition : Kinase or protease assays to identify inhibitory activity (IC determination).
- Cell viability assays : MTT or ATP-based assays in cancer cell lines.
- Binding affinity studies : Surface plasmon resonance (SPR) or fluorescence polarization for target engagement. Ensure negative controls (e.g., DMSO vehicle) and triplicate measurements to reduce variability .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for this compound?
Integrate quantum mechanical (QM) calculations and machine learning (ML):
- Reaction path search : Use density functional theory (DFT) to model transition states and predict activation energies for cyclization steps.
- ML-driven condition optimization : Train models on historical reaction data (yield, purity) to recommend solvent/catalyst combinations.
- Feedback loops : Validate predictions experimentally and update models iteratively (ICReDD methodology) .
Q. How to resolve contradictions in reported biological activity data?
Contradictions may arise from assay conditions or structural impurities. Address them via:
- Dose-response validation : Repeat assays with standardized protocols (e.g., fixed ATP concentrations in kinase assays).
- Metabolite profiling : LC-MS to rule out degradation products interfering with activity.
- Statistical analysis : Apply ANOVA or multivariate regression to identify confounding variables (e.g., serum concentration in cell culture) .
Q. What strategies enable structure-activity relationship (SAR) studies for this compound?
SAR requires systematic modifications:
- Substituent variation : Synthesize analogs with altered phenoxy or methyl groups.
- Molecular docking : Predict binding modes against targets (e.g., kinases) using AutoDock Vina or Schrödinger Suite.
- QSAR modeling : Corrogate electronic (HOMO/LUMO) and steric (molar refractivity) parameters with activity data. Prioritize analogs showing >10-fold potency shifts in preliminary screens .
Q. How to design experiments for assessing pharmacokinetic (PK) properties?
Use tiered protocols:
- In vitro ADME : Microsomal stability (human liver microsomes), Caco-2 permeability, and plasma protein binding assays.
- In vivo PK : Administer via IV/PO routes in rodent models; collect plasma at 0.5, 1, 2, 4, 8, 24h for LC-MS/MS analysis.
- Data interpretation : Calculate AUC, , and bioavailability. Adjust formulations (e.g., PEGylation) to improve solubility if needed .
Methodological Notes
- Data tables from prior studies (e.g., yield vs. solvent polarity, IC values across cell lines) should be cross-referenced to identify trends .
- Contradictory evidence (e.g., variable bioactivity) necessitates rigorous replication under controlled conditions .
- Advanced tools : COMSOL Multiphysics for diffusion modeling in synthesis or AI-driven high-throughput screening platforms for SAR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
